Edeine B

CAS No.:

Cat. No.: VC1618880

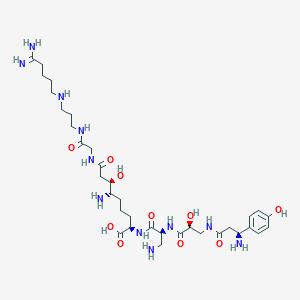

Molecular Formula: C34H59N11O10

Molecular Weight: 781.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C34H59N11O10 |

|---|---|

| Molecular Weight | 781.9 g/mol |

| IUPAC Name | (2R,6S,7R)-6-amino-2-[[(2S)-3-amino-2-[[(2S)-3-[[(3S)-3-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-hydroxypropanoyl]amino]propanoyl]amino]-9-[[2-[3-[(5-amino-5-iminopentyl)amino]propylamino]-2-oxoethyl]amino]-7-hydroxy-9-oxononanoic acid |

| Standard InChI | InChI=1S/C34H59N11O10/c35-17-25(45-33(53)27(48)18-42-29(49)15-23(37)20-8-10-21(46)11-9-20)32(52)44-24(34(54)55)6-3-5-22(36)26(47)16-30(50)43-19-31(51)41-14-4-13-40-12-2-1-7-28(38)39/h8-11,22-27,40,46-48H,1-7,12-19,35-37H2,(H3,38,39)(H,41,51)(H,42,49)(H,43,50)(H,44,52)(H,45,53)(H,54,55)/t22-,23-,24+,25-,26+,27-/m0/s1 |

| Standard InChI Key | WEPSNLBXXUYQJF-LQXCWRENSA-N |

| Isomeric SMILES | C1=CC(=CC=C1[C@H](CC(=O)NC[C@@H](C(=O)N[C@@H](CN)C(=O)N[C@H](CCC[C@@H]([C@@H](CC(=O)NCC(=O)NCCCNCCCCC(=N)N)O)N)C(=O)O)O)N)O |

| Canonical SMILES | C1=CC(=CC=C1C(CC(=O)NCC(C(=O)NC(CN)C(=O)NC(CCCC(C(CC(=O)NCC(=O)NCCCNCCCCC(=N)N)O)N)C(=O)O)O)N)O |

Introduction

Chemical Structure and Properties

Molecular Composition

Edeine B possesses the molecular formula C34H60N12O10 with a molecular weight of 796.9 g/mol . Its chemical structure is characterized by a complex arrangement of amino acids and other functional groups that contribute to its biological activity. The compound is composed of beta-tyrosine, beta-serine, diaminopropionic acid, diaminohydroxyazelaic acid, glycine, and guanylspermidine . These components are assembled in a specific sequence and configuration that is essential for the compound's interaction with its biological targets.

Table 1: Chemical Properties of Edeine B

Structural Features

The full chemical name of Edeine B1 reflects its complex structure: 6-amino-2-[[3-amino-2-[[3-[[3-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-hydroxypropanoyl]amino]propanoyl]amino]-9-[[2-[3-[4-(diaminomethylideneamino)butylamino]propylamino]-2-oxoethyl]amino]-7-hydroxy-9-oxononanoic acid . This intricate arrangement of functional groups enables Edeine B to interact with specific regions of the ribosome and other cellular targets. The hydroxyl, amino, and carboxyl groups present in the molecule likely contribute to its ability to form hydrogen bonds and electrostatic interactions with biological macromolecules, particularly RNA components of the ribosome.

Physical Properties

While the search results provide limited information on the physical properties of Edeine B, its structure suggests a polar compound with multiple functional groups capable of forming hydrogen bonds. The presence of numerous amino and hydroxyl groups indicates potential water solubility, which would facilitate its interaction with cellular components in aqueous biological environments. The molecular structure also suggests stability under physiological conditions, enabling it to maintain its activity within biological systems.

Biosynthesis and Production

Producing Organism

Edeine B is primarily produced by Brevibacillus brevis, a Gram-positive bacterium previously classified within the genus Bacillus . Specific strains such as B. brevis X23 and B. brevis HK544 have been identified as significant producers of edeine antibiotics . The genome of B. brevis strain X23 has been sequenced and deposited at NCBI with the accession number NZ_CP023474.1, providing valuable genetic information for understanding the biosynthesis of edeines . The genus Brevibacillus is recognized as a rich source of bioactive compounds, including various peptide antibiotics with diverse biological activities .

Biosynthetic Pathway Regulation

The biosynthesis of Edeine B is regulated by specific genetic elements, including the pathway-specific activator EdeB . This regulatory protein plays a crucial role in controlling the production of edeines in B. brevis. The EdeB protein (Genebank accession: ATF13884.1) contains conserved domains that likely mediate its regulatory function in edeine biosynthesis . Genetic manipulation studies have demonstrated the significant impact of EdeB on edeine production levels, as shown in Table 2.

Table 2: Effect of edeB Gene Manipulation on Edeine Production in B. brevis X23

Mechanism of Action

Ribosomal Targeting

Edeine B exerts its primary antimicrobial activity by binding to the 30S subunit of the bacterial ribosome and blocking the interaction of formylmethionyl-tRNA (fMet-tRNA) at the P site . This inhibition disrupts protein synthesis at the initiation stage, preventing the formation of the translation initiation complex and ultimately inhibiting bacterial growth. Crystal structure analysis of complexes involving the small ribosomal subunit and edeine has provided detailed insights into this interaction .

Molecular Interactions with Ribosomal Components

The binding of edeine to the ribosome involves specific interactions with key nucleotides in the 16S ribosomal RNA. Notably, edeine induces the formation of a base pair between G693 and C795 in the 16S rRNA, which interferes with both elongation and initiation processes of protein synthesis . This molecular interaction explains the protection against chemical attack of G693 observed upon edeine binding in biochemical studies . By physically linking four helices critical for tRNA, IF3, and mRNA binding, edeine locks the small ribosomal subunit in a fixed configuration that prevents the conformational changes necessary for the translation process .

Effects on Cellular Processes

Beyond its direct inhibition of protein synthesis, Edeine B affects additional cellular processes that contribute to its antimicrobial activity. In bacterial cells, Edeine B1 has been shown to inhibit septation, the process of cell division that creates the septum between dividing cells . This inhibition results in filamentous morphology in bacteria such as Bacillus subtilis, ultimately leading to cell death . In fungal cells, recent research has revealed that Edeine B1 inhibits mitochondrial respiration, affecting energy production and various metabolic processes .

Biological Activities

Antimicrobial Activity

Edeine B exhibits broad-spectrum antimicrobial activity against various bacteria through its inhibition of protein synthesis . The compound's ability to target the crucial process of translation initiation makes it effective against diverse bacterial species. The inhibition of septation in bacteria further enhances its bactericidal activity by disrupting cell division processes . These multiple mechanisms of action contribute to the potent antimicrobial properties of Edeine B.

Antifungal Activity

Recent research has revealed significant antifungal activity of Edeine B1, particularly against the plant pathogenic fungus Fusarium graminearum, which causes Fusarium head blight (FHB) in cereal crops . Studies have demonstrated that Edeine B1 reduces FHB by 54% to 96% at tested concentrations, highlighting its potential as an antifungal agent for agricultural applications . The antifungal activity of Edeine B1 appears to be primarily mediated through the inhibition of mitochondrial respiration, as evidenced by transcriptome analysis showing downregulation of mitochondrial-related genes and synergistic effects with electron transport chain inhibitors .

Table 3: Biological Activities of Edeine B

Resistance Mechanisms

The Comprehensive Antibiotic Resistance Database identifies several resistance mechanisms against Edeine B, including the presence of Edeine acetyltransferase, Escherichia coli 16S rRNA mutations, and the resistance protein EdeQ . These resistance mechanisms highlight the evolutionary responses of microorganisms to the selective pressure imposed by edeine antibiotics and provide valuable insights for understanding antimicrobial resistance more broadly.

Applications and Research Significance

Research Tool in Molecular Biology

Edeine B has served as a valuable research tool in studying ribosomal structure and function. Its ability to bind specifically to the 30S ribosomal subunit and inhibit protein synthesis has made it useful for investigating translation mechanisms . Crystal structure analyses of complexes involving edeine and the small ribosomal subunit have provided insights into the interactions between ribosomes, tRNA, and translation factors . These studies have contributed to our understanding of the conformational dynamics of the ribosome during translation.

Agricultural Applications

The antifungal properties of Edeine B1 against plant pathogenic fungi suggest significant potential for agricultural applications. Research with Brevibacillus brevis HK544, which produces Edeine B1, has demonstrated promising efficacy in controlling Fusarium head blight, a major disease affecting cereal crops worldwide . The mode of action involving inhibition of mitochondrial respiration represents a novel approach to controlling fungal pathogens in agricultural settings. The strain B. brevis HK544 has been proposed as a potential biocontrol agent for this disease, offering an alternative to conventional chemical fungicides .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume